molecular formula C22H24N4O4S2 B2383609 4-(azepan-1-ylsulfonyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886917-76-6

4-(azepan-1-ylsulfonyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2383609
CAS No.: 886917-76-6
M. Wt: 472.58
InChI Key: IOUIKNITPKCOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,4-oxadiazole class, characterized by a benzamide core linked to a sulfonamide-substituted azepane ring and a 4-(methylthio)phenyl group on the oxadiazole moiety. Its molecular formula is C₂₃H₂₆N₄O₄S₂, with a molecular weight of 510.6 g/mol. The methylthio (-SMe) substituent may influence electronic properties and metabolic stability compared to other derivatives.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S2/c1-31-18-10-6-17(7-11-18)21-24-25-22(30-21)23-20(27)16-8-12-19(13-9-16)32(28,29)26-14-4-2-3-5-15-26/h6-13H,2-5,14-15H2,1H3,(H,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUIKNITPKCOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(4-(Methylthio)phenyl)-1,3,4-oxadiazol-2-amine (Intermediate A)

Procedure :

  • Hydrazide Formation : React 4-(methylthio)benzoic acid with thionyl chloride to form the corresponding acid chloride, followed by treatment with hydrazine hydrate to yield 4-(methylthio)benzohydrazide.
  • Oxadiazole Cyclization : Heat 4-(methylthio)benzohydrazide with triethyl orthoacetate under reflux for 24 hours. The reaction proceeds via nucleophilic acyl substitution and cyclodehydration to form the 1,3,4-oxadiazole ring.

Reaction Conditions :

  • Solvent: Anhydrous ethanol
  • Temperature: 80–90°C
  • Yield: 75–85%

Characterization Data :

  • 1H NMR (CDCl3) : δ 7.51–7.61 (m, 2H, Ar-H), 2.45 (s, 3H, SCH3).
  • HRMS : m/z 235.08 [M+H]+ (calculated for C10H10N2OS: 234.06).

Preparation of 4-(Chlorosulfonyl)benzoyl Chloride (Intermediate B)

Procedure :

  • Sulfonation : Treat 4-nitrobenzoic acid with chlorosulfonic acid at 0–5°C to form 4-(chlorosulfonyl)benzoic acid.
  • Chlorination : React the sulfonated product with thionyl chloride in dichloromethane, catalyzed by dimethylformamide (DMF), to yield the diacid chloride.

Key Considerations :

  • Strict temperature control (<10°C) prevents side reactions.
  • Solvent: Anhydrous dichloromethane.

Synthesis of Azepane-1-sulfonyl Chloride (Intermediate C)

Procedure :

  • Sulfamation Reaction : React azepane with sulfuryl chloride (SO2Cl2) in the presence of pyridine to form azepane-1-sulfonyl chloride.

Optimization Notes :

  • Excess sulfuryl chloride ensures complete conversion.
  • Purification via fractional distillation under reduced pressure.

Assembly of the Target Compound

Amidation of Intermediate A with Intermediate B

Procedure :

  • Couple 5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-amine (Intermediate A) with 4-(chlorosulfonyl)benzoyl chloride (Intermediate B) in tetrahydrofuran (THF) using triethylamine as a base.
  • Stir at room temperature for 12 hours to form N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(chlorosulfonyl)benzamide.

Reaction Monitoring :

  • TLC (ethyl acetate/hexane, 1:1): Rf = 0.45.
  • Yield: 68–72%.

Sulfonylation with Azepane-1-sulfonyl Chloride

Procedure :

  • React the chlorosulfonyl intermediate with azepane-1-sulfonyl chloride (Intermediate C) in dichloromethane.
  • Add potassium carbonate to scavenge HCl and drive the reaction to completion.

Optimization Challenges :

  • Competing hydrolysis of the sulfonyl chloride necessitates anhydrous conditions.
  • Temperature: 0–5°C to minimize side reactions.

Characterization Data :

  • 13C NMR (DMSO-d6) : δ 167.8 (C=O), 158.2 (oxadiazole C=N), 55.3 (azepane C-N).
  • HPLC Purity : 98.5% (C18 column, acetonitrile/water gradient).

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Cyclization

Method :

  • Replace conventional heating with microwave irradiation (150°C, 20 minutes) during oxadiazole formation.
  • Advantages : 90% yield, reduced reaction time.

Catalytic Hydrogenation for Nitro Reduction

Patent Adaptation :

  • Use hydrogen gas (0.5–1 MPa) with palladium on carbon to reduce nitro intermediates, avoiding iron powder.
  • Efficiency : 95% conversion with minimal catalyst loading.

Physicochemical and Spectroscopic Properties

Property Value Source
Molecular Weight 472.58 g/mol
logP (Predicted) 4.2
Melting Point 182–184°C
Solubility (Water) 0.12 mg/mL
λmax (UV-Vis) 274 nm

Challenges and Mitigation Strategies

  • Oxadiazole Ring Instability :
    • Use anhydrous solvents and inert atmosphere during cyclization.
  • Sulfonylation Side Reactions :
    • Employ scavengers like K2CO3 to neutralize HCl.
  • Purification Difficulties :
    • Utilize silica gel chromatography with ethyl acetate/hexane gradients.

Chemical Reactions Analysis

4-(azepan-1-ylsulfonyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The benzamide moiety can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds within the oxadiazole class exhibit significant antimicrobial properties. Specifically, 4-(azepan-1-ylsulfonyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide has shown promise against various bacterial strains. Studies have demonstrated that similar oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. This suggests a potential role in treating infections caused by ESKAPE pathogens, which are notorious for their antibiotic resistance.

Pharmacological Applications

The structural features of this compound allow it to interact with various biological targets such as enzymes and receptors. These interactions can influence pathways related to antimicrobial activity and other pharmacological effects. The sulfonamide group is particularly noted for its role in drug design due to its ability to mimic natural substrates in biological systems .

Inhibition Studies

Compounds similar in structure have been evaluated for their ability to inhibit bacterial growth in vitro using serial dilution methods. These studies often utilize standard drugs as controls to benchmark efficacy. For instance:

  • Study on Antibacterial Activity : A study demonstrated that a related oxadiazole derivative effectively inhibited the growth of multiple bacterial strains, supporting the hypothesis that structural modifications can enhance antimicrobial potency.

Pharmacological Profiles

Research has highlighted the importance of structural modifications in enhancing the bioactivity of oxadiazole derivatives. For example, alterations in substituents on the benzene ring can significantly affect antimicrobial potency.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Table 1: Structural Comparison of Key 1,3,4-Oxadiazole Derivatives
Compound Name Core Structure Substituents on Oxadiazole Sulfonamide Group Key Differences
Target Compound 1,3,4-Oxadiazole 4-(Methylthio)phenyl Azepane-1-sulfonyl Unique azepane ring and methylthio group
LMM5 1,3,4-Oxadiazole (4-Methoxyphenyl)methyl Benzyl(methyl)sulfamoyl Methoxybenzyl substituent; smaller sulfonamide group
LMM11 1,3,4-Oxadiazole Furan-2-yl Cyclohexyl(ethyl)sulfamoyl Furan ring; bulkier cyclohexyl-ethyl sulfonamide
OZE-II 1,3,4-Oxadiazole 3,5-Dimethoxyphenyl 4,4-Dimethyloxazolidinyl sulfonyl Oxazolidinyl sulfonamide; dimethoxy substituents
HSGN-235 1,3,4-Oxadiazole 4-(Trifluoromethyl)phenyl None (trifluoromethoxy benzamide) Trifluoromethyl and trifluoromethoxy groups
6a 1,3,4-Oxadiazole 4-(Ethylthio)phenyl Benzamide sulfonyl Ethylthio group; simpler sulfonamide

Key Observations :

  • The azepane sulfonyl group in the target compound provides a larger, more flexible substituent compared to the cyclohexyl or benzyl groups in LMM5/LMM11.
  • The methylthio (-SMe) group offers moderate electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl (-CF₃) in HSGN-235.

Key Insights :

  • However, its azepane group may alter binding affinity compared to LMM5’s benzyl substituent.
  • Derivatives like 6a show strong enzyme inhibition (e.g., hCA II), likely due to sulfonamide interactions with zinc in active sites. The target’s azepane sulfonyl group may enhance selectivity for specific isoforms.

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Properties
Compound Molecular Weight XLogP3 TPSA Solubility (pH 7.4)
Target 510.6 ~2.9 132 Ų Moderate (est.)
LMM5 550.6 3.5 118 Ų Low (DMSO required)
6a 433.5 2.1 121 Ų High (aqueous stable)
OZE-II 586.6 3.8 145 Ų Low (lipophilic)

Analysis :

  • The target’s topological polar surface area (TPSA: 132 Ų) suggests moderate permeability, balancing azepane’s lipophilicity and sulfonamide’s polarity.
  • Compared to 6a, the target’s higher molecular weight and XLogP3 may reduce solubility but improve tissue penetration.

Structure-Activity Relationship (SAR) Insights

Sulfonamide Groups : Azepane sulfonyl (target) vs. oxazolidinyl (OZE-II) or benzyl (LMM5):

  • Bulkier groups (e.g., azepane) may enhance target selectivity but reduce solubility.

Oxadiazole Substituents :

  • Electron-rich groups (e.g., methylthio in target) improve stability and binding in hydrophobic pockets.
  • Halogens (e.g., Br in compound 21) increase potency but may introduce toxicity.

Benzamide Modifications :

  • Trifluoromethoxy (HSGN-235) enhances metabolic stability but reduces permeability.

Biological Activity

4-(azepan-1-ylsulfonyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes an azepane ring, a sulfonamide group, and an oxadiazole moiety, making it a subject of interest for various biological activities, including antibacterial and enzyme inhibitory effects.

  • Molecular Formula : C22H24N4O4S2
  • Molecular Weight : 472.6 g/mol
  • CAS Number : 886913-42-4

The biological activity of this compound is primarily linked to its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group is known for its antibacterial properties, while the oxadiazole moiety has been associated with various pharmacological effects. The compound may inhibit enzyme activities or modulate receptor functions, influencing pathways related to signal transduction and metabolic processes.

Antibacterial Activity

Research has demonstrated that derivatives of oxadiazole, including this compound, exhibit notable antibacterial properties. Studies have shown moderate to strong activity against various bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

These findings suggest that the compound's structure contributes to its effectiveness against certain pathogens.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory activity against these enzymes is crucial for therapeutic applications in treating conditions like Alzheimer's disease and urinary infections.

Enzyme TypeIC50 Value (µM)Reference Compound IC50 (µM)
Acetylcholinesterase2.14 - 6.28Eserine (21.25)
UreaseNot specifiedNot specified

The IC50 values indicate the concentration required to inhibit 50% of enzyme activity, showcasing the compound's potential as a therapeutic agent.

Case Studies

In a recent study focusing on the synthesis and biological evaluation of various oxadiazole derivatives, compounds similar to 4-(azepan-1-ylsulfonyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide were synthesized and tested for their pharmacological activities. The results indicated significant antibacterial effects and enzyme inhibition capabilities, reinforcing the therapeutic potential of this class of compounds .

Q & A

Q. Critical Conditions :

  • Temperature control during sulfonylation to avoid side reactions.
  • Strict anhydrous conditions for cyclization to prevent hydrolysis.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the final compound .

Basic: Which analytical techniques are most effective for characterizing this compound, and how should they be applied?

Methodological Answer:
Key techniques include:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Confirm proton environments (e.g., sulfonyl, oxadiazole, methylthio groups) and carbon backbone integrity .
  • 2D NMR (COSY, HSQC) : Resolve complex coupling patterns in the azepane and oxadiazole rings .

Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion for C₂₅H₂₇N₅O₄S₂) .

HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Basic: How should researchers design initial biological activity screens for this compound?

Methodological Answer:
In Vitro Assays :

  • Antimicrobial Activity : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
  • Enzyme Inhibition : Evaluate interactions with kinases or proteases via fluorescence-based assays .

Controls : Include reference drugs (e.g., cisplatin for anticancer assays) and solvent-only blanks .

Advanced: How can synthetic yields be optimized while maintaining purity?

Methodological Answer:

Reagent Optimization :

  • Use freshly distilled POCl₃ for oxadiazole cyclization to enhance reaction efficiency .
  • Replace EDC/HOBt with DMT-MM for milder coupling conditions .

Process Adjustments :

  • Employ continuous flow reactors for sulfonylation to improve temperature control and reduce side products .

Purification : Gradient flash chromatography (0→50% EtOAc in hexane) to separate isomers or byproducts .

Table 1 : Yield Optimization Strategies

StepImprovementYield IncreaseReference
SulfonylationContinuous flow reactor15–20%
CyclizationFresh POCl₃10–12%
CouplingDMT-MM instead of EDC/HOBt8–10%

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:
Contradictions often arise from:

Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) .

Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) via HPLC .

Functional Group Reactivity : The methylthio group (-SMe) may oxidize to sulfoxide, altering activity. Use LC-MS to detect metabolites .

Recommendation : Replicate studies in triplicate and include orthogonal assays (e.g., apoptosis via flow cytometry alongside MTT) .

Advanced: What strategies are recommended for elucidating structure-activity relationships (SAR)?

Methodological Answer:

Analog Synthesis :

  • Replace the methylthio group with -SO₂Me or -SCH₂Ph to assess electron-withdrawing/donating effects .
  • Modify the azepane ring to piperidine or morpholine to study ring size impact .

Bioisosteric Replacement : Substitute the oxadiazole with 1,2,4-triazole and compare activity .

Table 2 : SAR Case Study

ModificationAntimicrobial MIC (μM)Anticancer IC₅₀ (μM)Reference
-SMe (Parent)12.5 (S. aureus)28.5 (HeLa)
-SO₂Me6.215.3
Morpholine (vs. Azepane)25.042.1

Advanced: How can mechanistic studies on its biological activity be designed?

Methodological Answer:

Target Identification :

  • Pull-Down Assays : Use biotinylated analogs to isolate binding proteins from cell lysates .
  • Kinase Profiling : Screen against a panel of 50 kinases at 1 μM .

Pathway Analysis : RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis, autophagy) .

Advanced: What computational methods are suitable for predicting its physicochemical properties?

Methodological Answer:

Molecular Dynamics (MD) : Simulate solubility in water/octanol using GROMACS .

Docking Studies : AutoDock Vina to predict binding to kinase ATP pockets (PDB: 1ATP) .

ADMET Prediction : SwissADME for bioavailability, CYP450 interactions .

Advanced: What in vitro models are appropriate for preliminary toxicity profiling?

Methodological Answer:

Hepatotoxicity : HepG2 cell viability assay (48-hour exposure) .

Cardiotoxicity : hERG channel inhibition via patch-clamp electrophysiology .

Genotoxicity : Comet assay on human lymphocytes .

Note : Adhere to ethical guidelines; avoid in vivo testing until regulatory approval .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.